molecular formula C16H18ClN3O2 B8087841 N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl)

N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl)

Cat. No.: B8087841
M. Wt: 319.78 g/mol
InChI Key: MEDGJTFYKXKBQZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) is a chemical compound that features a benzimidazole core substituted with a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) typically involves the reaction of 3,4-dimethoxybenzyl chloride with 1H-benzimidazol-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, altering their function and leading to various biological effects. The 3,4-dimethoxybenzyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxybenzyl)-1H-benzimidazol-2-amine (HCl) is unique due to its combination of the benzimidazole core and the 3,4-dimethoxybenzyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2.ClH/c1-20-14-8-7-11(9-15(14)21-2)10-17-16-18-12-5-3-4-6-13(12)19-16;/h3-9H,10H2,1-2H3,(H2,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGJTFYKXKBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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